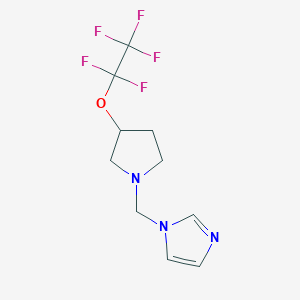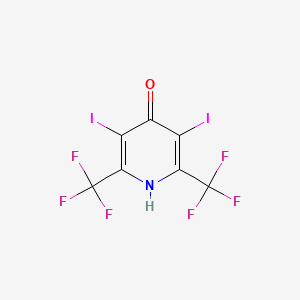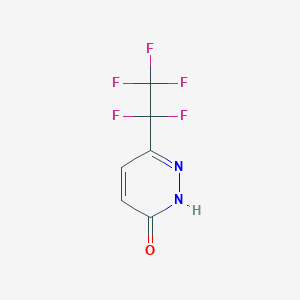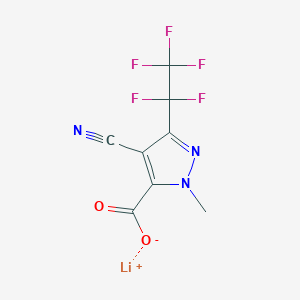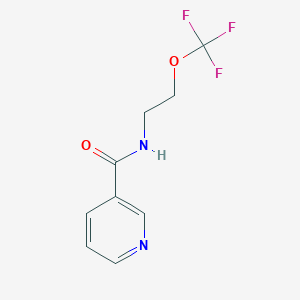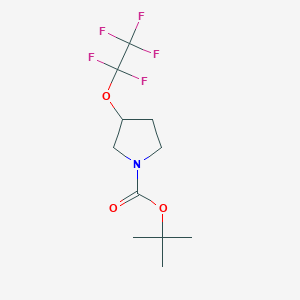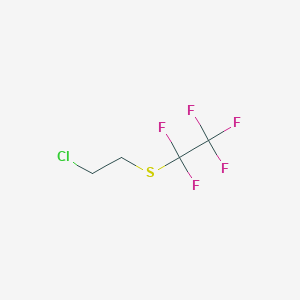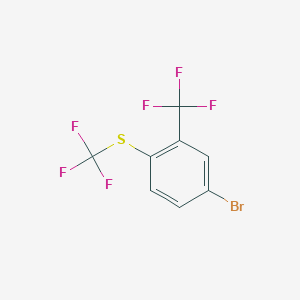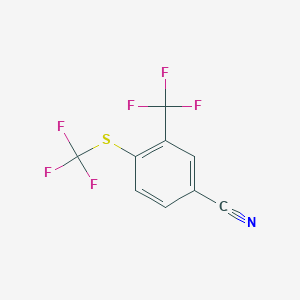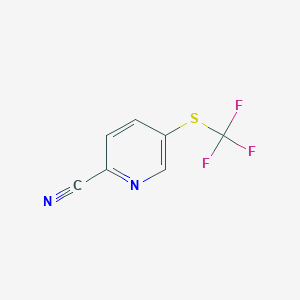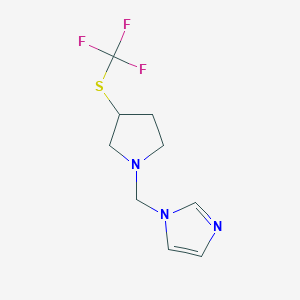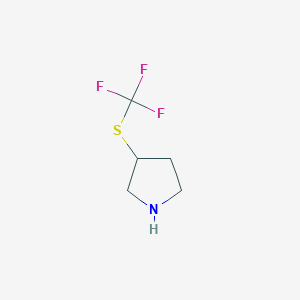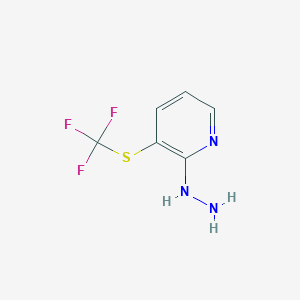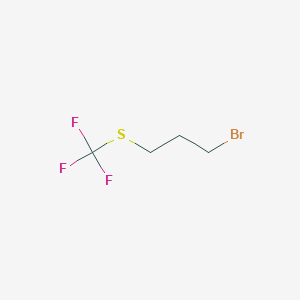
1-Bromo-3-trifluoromethylsulfanyl-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-trifluoromethylsulfanyl-propane is an organobromine compound characterized by the presence of a bromine atom and a trifluoromethylsulfanyl group attached to a propane backbone
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules .
Mode of Action
The mode of action of 1-Bromo-3-trifluoromethylsulfanyl-propane involves its reaction with other molecules. For instance, one study discusses the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl (OH) free radicals . The study identifies six distinct reaction pathways, suggesting that this compound might have a similar multi-pathway mode of action .
Biochemical Pathways
The compound’s potential to participate in various reactions suggests that it could influence a range of biochemical pathways .
Result of Action
Given its potential use in organic synthesis, it’s likely that its effects would depend on the specific reactions it participates in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-trifluoromethylsulfanyl-propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the trifluoromethanesulfenyl chloride acting as the source of the trifluoromethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-trifluoromethylsulfanyl-propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, yielding propane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include propane derivatives without the bromine atom.
Scientific Research Applications
1-Bromo-3-trifluoromethylsulfanyl-propane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Bromobenzotrifluoride: Contains a bromine atom and a trifluoromethyl group attached to a benzene ring.
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a propane backbone.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom and a trifluoromethyl group attached to a propanol backbone.
Uniqueness: 1-Bromo-3-trifluoromethylsulfanyl-propane is unique due to the presence of both a bromine atom and a trifluoromethylsulfanyl group on a propane backbone
Properties
IUPAC Name |
1-bromo-3-(trifluoromethylsulfanyl)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRIZFQFJXKSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

